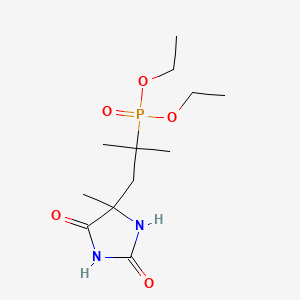
Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate
Cat. No. B8755700
Key on ui cas rn:
65884-79-9
M. Wt: 306.30 g/mol
InChI Key: LCLFUDOECCRUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04145510
Procedure details


To a mixture of 829 grams (6 moles) of diethyl phosphite and 589 grams (6 moles) of mesityl oxide contained in a 12 liter three-necked flask fitted with stirrer, thermometer and powder funnel was gradually added a solution of 81.6 grams (1.2 moles) of sodium ethoxide in 400 grams of ethanol with water bath cooling, over a period of 8 minutes. The addition reaction was strongly exothermic and the reaction mixture reached a peak temperature of 130° C. during the period. The reaction mixture was cooled to 30° C., then the following reagents were added: 1730 grams (18 moles) of powdered ammonium carbonate, 2000 ml of ethanol, 469 grams (7.2 moles) of potassium cyanide and 2400 ml of distilled water. The resulting suspension as heated to 56° C. over a period of 90 minutes and at 56° C. for an additional 7 hours. After cooling to room temperature, the reaction mixture consisting of two liquid phases was diluted with 2000 ml of chloroform, stirred and allowed to settle. The top organic phase was separated and concentrated by distillation at reduced pressure, finally at 115° C. at 30 mm Hg, leaving 1545 grams (84%) of the desired hydantoin phosphonate as a clear orange syrup. The hot syrup was dissolved in 2800 ml of ethyl acetate. After crystallization overnight at 0° C., the crystalline product was filtered, washed with 2500 ml of cold ethyl acetate and dried, yielding 990 grams (54%) of pure 5-methyl-5-(2-diethylphosphono-2-methylpropyl)hydantoin, m.p. 147.5°-148° C.









Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].O=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].[O-:16][CH2:17]C.[Na+].[C:20](=[O:23])([O-])[O-].[NH4+:24].[NH4+:25].[C-]#N.[K+]>C(O)C.C(Cl)(Cl)Cl.O>[CH3:11][C:10]1([CH2:12][C:13]([P:1]([O:5][CH2:6][CH3:7])([O:2][CH2:3][CH3:4])=[O:8])([CH3:15])[CH3:14])[NH:25][C:20](=[O:23])[NH:24][C:17]1=[O:16] |f:2.3,4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
829 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)[O-]
|
|
Name
|
|
|
Quantity
|
589 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C)C=C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
81.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1730 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
469 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
2400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
contained in a 12 liter three-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling, over a period of 8 minutes
|
|
Duration
|
8 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a peak temperature of 130° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the following reagents were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension as heated to 56° C. over a period of 90 minutes and at 56° C. for an additional 7 hours
|
|
Duration
|
7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The top organic phase was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by distillation at reduced pressure, finally at 115° C. at 30 mm Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)CC(C)(C)P(=O)(OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1545 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 420.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
